Cyclobutyl(p-tolyl)methanamine
Description
Cyclobutyl(p-tolyl)methanamine (CAS: 1016749-43-1) is a secondary amine featuring a cyclobutyl group and a para-tolyl (4-methylphenyl) substituent attached to a central methanamine backbone. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol . The compound is utilized as a pharmaceutical intermediate, often in hydrochloride form (CAS: 1098362-01-6; MW: 211.73 g/mol), to enhance solubility and stability . Its structural rigidity from the cyclobutyl ring and aromatic para-tolyl group makes it a valuable scaffold in drug discovery, particularly for targeting enzymes or receptors requiring sterically defined interactions.
Properties
CAS No. |
1016749-43-1 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclobutyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10,12H,2-4,13H2,1H3 |
InChI Key |
HJUBVJHETMKCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclobutyl(p-tolyl)methanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutyl bromide with p-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclobutyl(p-tolyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclobutyl(p-tolyl)methanamine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which cyclobutyl(p-tolyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Cyclobutyl(phenyl)methanamine Derivatives
Heterocyclic-Substituted Cyclobutylmethanamines
Aromatic Ring-Modified Analogs
Key Findings and Implications
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in 4-chlorophenyl derivatives) increase electrophilicity, enhancing interactions with biological targets .
- Electron-Donating Groups (e.g., methyl in p-tolyl) improve solubility and reduce metabolic degradation .
Ring System Modifications :
- Cyclobutyl vs. Cyclohexyl : Cyclobutyl’s smaller ring increases steric hindrance and conformational rigidity, favoring selective receptor binding .
- Aromatic vs. Heteroaromatic : Thiophene-containing analogs (e.g., chlorothiophene) exhibit unique electronic profiles for targeting sulfur-rich enzyme active sites .
Functional Group Impact :
Biological Activity
Cyclobutyl(p-tolyl)methanamine is an organic compound characterized by its unique structural features, which include a cyclobutyl ring and a p-tolyl (4-methylphenyl) group attached to a methanamine moiety. Its chemical formula contributes to its distinctive properties, making it a subject of interest in biological research. This article explores the biological activity of this compound, examining its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : Approximately 175.25 g/mol
- Structural Features :
- A four-membered cyclobutane ring, which introduces strain and unique reactivity.
- A p-tolyl group that enhances its aromatic character and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : The compound has been investigated for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antidepressant Properties : Some derivatives of the compound have shown promise as antidepressants, demonstrating effects on serotonin and norepinephrine pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may modulate various biochemical pathways relevant to therapeutic applications. Potential interactions include:
- Binding to specific receptors or enzymes involved in neurotransmission.
- Modulating the activity of key enzymes related to metabolic processes.
In Silico Studies
Recent computational studies have utilized in silico methods to predict the biological activity profiles of this compound. These studies focus on:
- Drug-Like Properties : Assessing the interactions of the compound with pharmacological targets.
- Metabolic Transformations : Evaluating how the compound is metabolized in the human body and the implications for its therapeutic efficacy .
Enzyme Inhibition Studies
This compound has been tested for its inhibitory effects on various enzymes critical to health outcomes. For example:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating conditions like Alzheimer's disease.
- Alpha-Amylase and Alpha-Glucosidase : These enzymes are targets for managing diabetes through carbohydrate metabolism regulation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cyclohexyl(phenyl)methanamine | Six-membered ring | Greater stability due to larger ring size |
| Cyclopropyl(phenyl)methanamine | Three-membered ring | Higher strain energy, leading to different reactivity |
| Cyclopentyl(phenyl)methanamine | Five-membered ring | Intermediate stability compared to cyclohexane |
| This compound | Four-membered ring | Unique electronic and steric properties; higher strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
